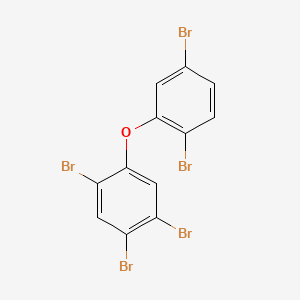

2,2',4,5,5'-Pentabromodiphenyl ether

Descripción general

Descripción

2,2’,4,5,5’-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers. These compounds are widely used in various industrial applications due to their ability to inhibit the ignition and spread of fire. their persistence in the environment and potential toxicity have raised concerns, leading to regulatory measures to limit their use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2’,4,5,5’-Pentabromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired level of bromination .

Industrial Production Methods

In industrial settings, the production of 2,2’,4,5,5’-Pentabromodiphenyl ether involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,2’,4,5,5’-Pentabromodiphenyl ether .

Análisis De Reacciones Químicas

Types of Reactions

2,2’,4,5,5’-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form brominated phenols and other oxidation products.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated diphenyl ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used to achieve dehalogenation.

Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace bromine atoms under appropriate conditions.

Major Products

The major products formed from these reactions include various brominated phenols, less brominated diphenyl ethers, and substituted diphenyl ethers. The specific products depend on the reaction conditions and the reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₁₂H₅Br₅O

- Molecular Weight : Approximately 485.87 g/mol

- Bromination Pattern : Five bromine atoms substituted at the 2, 2', 4, 5, and 5' positions.

Historical Applications

BDE-99 was primarily used in various consumer products due to its effectiveness as a flame retardant. Its applications included:

- Flexible Polyurethane Foams : Commonly found in furniture and textiles.

- Electronics : Utilized in printed circuit boards and other electronic components.

- Construction Materials : Incorporated into insulation materials and coatings.

The global demand for commercial pentaBDE was estimated at around 7,500 tonnes annually in the early 2000s, with significant consumption in North America and Asia .

Scientific Research Applications

Research involving BDE-99 has focused on its biological effects, environmental persistence, and toxicological profiles. Key areas of investigation include:

-

Toxicology Studies :

- BDE-99 has been linked to various health concerns, including endocrine disruption and neurodevelopmental issues. Studies have shown that it can bioaccumulate in living organisms and persist in the environment due to its chemical stability .

- Toxicological assessments have established reference doses for chronic exposure to evaluate potential health risks associated with BDE-99 .

-

Environmental Impact Studies :

- Research indicates that BDE-99 is highly toxic to aquatic organisms and has been detected in human breast milk, raising concerns about its bioaccumulation and long-term ecological effects .

- Investigations into the degradation pathways of BDE-99 have revealed that it can break down into more toxic compounds under certain environmental conditions.

- Regulatory Impact Assessments :

Current Research Trends

Recent studies have shifted focus towards understanding the mechanisms of toxicity of BDE-99 and developing alternative flame retardants that are less harmful to human health and the environment. Researchers are exploring:

- Biodegradable Alternatives : Investigating new materials that can replace PBDEs while providing similar flame-retardant properties without the associated risks.

- Biomonitoring Studies : Assessing human exposure levels through biomonitoring programs to track the presence of BDE-99 in various populations .

Table 1: Comparison of PBDE Congeners

| Congener | Chemical Formula | Bromination Pattern | Common Uses |

|---|---|---|---|

| BDE-47 | C₁₂H₈Br₄O | Four bromine atoms | Furniture foam |

| BDE-85 | C₁₂H₈Br₄O₂ | Five bromine atoms | Electronics |

| BDE-99 | C₁₂H₅Br₅O | Five bromine atoms | Electronics, textiles |

| BDE-100 | C₁₂H₈Br₅O | Six bromine atoms | Various applications |

Table 2: Regulatory Status of PBDEs

| PBDE Type | Production Status | Regions Affected |

|---|---|---|

| Commercial PentaBDE | Phased out (2004) | Europe, Canada, USA |

| Commercial OctaBDE | Phased out (2004) | Europe, Canada, USA |

| Commercial DecaBDE | Currently produced | Limited regions |

Mecanismo De Acción

The mechanism of action of 2,2’,4,5,5’-Pentabromodiphenyl ether involves its interaction with biological molecules, leading to various effects:

Comparación Con Compuestos Similares

Similar Compounds

2,2’,4,4’,5-Pentabromodiphenyl ether: Another brominated diphenyl ether with similar flame-retardant properties but different bromination patterns.

2,2’,4,4’,6-Pentabromodiphenyl ether: Similar in structure but with bromine atoms at different positions, leading to variations in its chemical behavior and toxicity.

Decabromodiphenyl ether: A more heavily brominated compound with higher flame-retardant efficiency but also greater environmental persistence.

Uniqueness

2,2’,4,5,5’-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Its intermediate level of bromination provides a balance between flame-retardant efficiency and environmental impact, making it a compound of interest for both industrial applications and scientific research .

Actividad Biológica

2,2',4,5,5'-Pentabromodiphenyl ether (PBDE-99) is a brominated flame retardant that has garnered attention due to its potential biological activities and environmental persistence. This compound is primarily used in various consumer products to reduce flammability but has raised concerns regarding its toxicity and endocrine-disrupting properties.

Target of Action

PBDE-99 primarily interacts with various biological systems through its effects on endocrine pathways. It is known to bind to hormone receptors, particularly the estrogen receptor, which can lead to disrupted hormonal signaling and potential reproductive toxicity .

Mode of Action

The compound exhibits endocrine-mediated effects that can alter cellular functions. It has been shown to induce lipid accumulation in adipocytes (fat cells) and to affect metabolic processes in vitro. Additionally, PBDE-99 can activate nuclear receptors such as the aryl hydrocarbon receptor (AhR), influencing gene expression related to detoxification pathways.

Biochemical Pathways

Oxidative Stress

PBDE-99 induces oxidative stress in various cell types, leading to increased production of reactive oxygen species (ROS). This oxidative stress can result in cellular damage and apoptosis (programmed cell death). The compound's interaction with cytochrome P450 enzymes plays a crucial role in its metabolism and the formation of reactive metabolites that may contribute to its toxic effects.

Metabolic Pathways

The metabolism of PBDE-99 involves hydroxylation by cytochrome P450 enzymes, resulting in hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation, facilitating their excretion from the body. However, the lipophilic nature of PBDE-99 allows for significant bioaccumulation in adipose tissues .

Cellular Effects

PBDE-99 has been observed to cause various cellular effects:

- Endocrine Disruption : Alters hormone levels and receptor activity, particularly affecting reproductive hormones.

- Neurotoxicity : Inhibits acetylcholinesterase activity, leading to neurotransmitter accumulation and potential neurodevelopmental issues.

- Liver Damage : High doses have been associated with hepatotoxicity in animal models, indicating significant impacts on liver function.

Dosage Effects in Animal Models

Research indicates that the effects of PBDE-99 vary significantly with dosage:

- Low Doses : May induce subtle changes in cellular function without overt toxicity.

- High Doses : Can lead to significant toxic effects including liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been identified where adverse outcomes occur only above specific dosage levels .

Case Studies

- Reproductive Toxicity Study : A study conducted on rats exposed to PBDE-99 showed alterations in reproductive hormone levels and impaired fertility outcomes. The findings highlighted the compound's potential as an endocrine disruptor affecting reproductive health .

- Neurodevelopmental Impact : In a controlled study involving prenatal exposure to PBDE-99, offspring exhibited behavioral changes consistent with neurodevelopmental disorders. This underscores the compound's neurotoxic potential during critical developmental windows .

Propiedades

IUPAC Name |

1,2,4-tribromo-5-(2,5-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-2-7(14)11(3-6)18-12-5-9(16)8(15)4-10(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZWDWNIWWAQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC2=CC(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879913 | |

| Record name | BDE-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-65-5 | |

| Record name | 2,2',4,5,5'-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5,5'-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VS335UEHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.